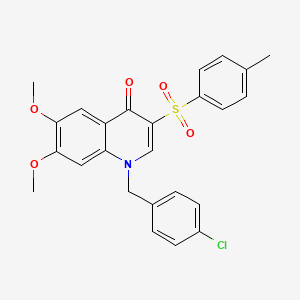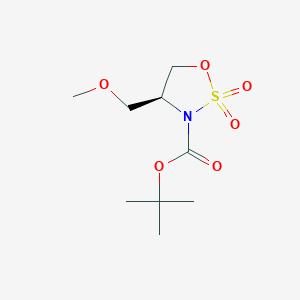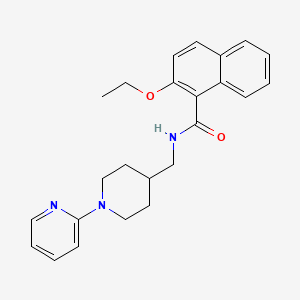![molecular formula C19H28N2O4 B2555066 N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1022001-74-6](/img/structure/B2555066.png)
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cyclohexane rings share a single atom . The molecule also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the spirocyclic core. Amides are generally quite stable but can undergo hydrolysis under acidic or basic conditions . The spirocyclic core could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by factors such as its molecular structure, functional groups, and stereochemistry . These properties could include things like melting point, boiling point, solubility, and stability .Mechanism of Action
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide works by promoting angiogenesis, the formation of new blood vessels, and increasing the production of growth factors that are involved in tissue repair. It also has anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can stimulate the production of collagen, a protein that is important for wound healing and tissue repair. It can also increase the proliferation of fibroblasts, cells that are involved in tissue repair. Additionally, it can stimulate the migration of endothelial cells, which are involved in the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide in lab experiments is that it is relatively stable and can be easily synthesized using SPPS methods. It also has a low molecular weight, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation is that it can be difficult to determine the optimal dose and treatment regimen for different applications.
Future Directions
There are a number of potential future directions for research on N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide. One area of interest is its potential use in treating musculoskeletal injuries, such as tendon and ligament injuries. It has also been suggested that this compound could be used to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in investigating its potential use in treating cardiovascular diseases, such as myocardial infarction and stroke.
Synthesis Methods
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. The peptide is assembled on a solid support using protected amino acids and coupling reagents. After the peptide chain is fully assembled, the protecting groups are removed and the peptide is cleaved from the solid support. The resulting crude peptide is purified using chromatography techniques.
Scientific Research Applications
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to have a wide range of potential therapeutic applications. It has been studied for its effects on wound healing, tissue repair, and inflammation. It has also been investigated for its potential use in treating gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcers.
Safety and Hazards
properties
IUPAC Name |
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-13-23-17-7-5-16(6-8-17)20-18(22)21-11-9-19(10-12-21)24-14-4-15-25-19/h5-8H,2-4,9-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAQMLGGJLHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)





![2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2554997.png)

![N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2554999.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)